molecular formula C18H9ClFN3OS2 B12191203 (5Z)-3-(3-chloro-4-fluorophenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3-chloro-4-fluorophenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12191203
M. Wt: 401.9 g/mol
InChI Key: HKAVVDGPUNGQDE-NVNXTCNLSA-N
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Description

The compound “(5Z)-3-(3-chloro-4-fluorophenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the thiazolidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinone derivatives typically involves the reaction of a thioamide with an α-haloketone or α-haloester. For this specific compound, the synthesis might involve:

    Starting Materials: 3-chloro-4-fluoroaniline, quinoxaline-5-carbaldehyde, and a thioamide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoxaline moiety or the thioxo group, potentially yielding dihydroquinoxaline derivatives or thiol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinoxaline derivatives, thiol derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Thiazolidinone derivatives are often used as ligands in catalytic reactions.

    Material Science:

Biology

    Antimicrobial Activity: Many thiazolidinone derivatives exhibit significant antimicrobial properties.

    Anticancer Activity: Some derivatives have shown potential as anticancer agents by inhibiting specific enzymes or pathways.

Medicine

    Drug Development: The compound could be a lead molecule for the development of new therapeutic agents targeting various diseases.

Industry

    Agriculture: Potential use as agrochemicals due to their biological activity.

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of thiazolidinone derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For this compound:

    Molecular Targets: Enzymes involved in microbial metabolism, cancer cell proliferation pathways.

    Pathways: Inhibition of enzyme activity, disruption of cellular processes leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(3-chlorophenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-(4-fluorophenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

  • Structural Features : The presence of both chloro and fluoro substituents on the phenyl ring, along with the quinoxaline moiety, makes this compound unique.
  • Biological Activity : The combination of these substituents may enhance the compound’s biological activity compared to similar derivatives.

Properties

Molecular Formula

C18H9ClFN3OS2

Molecular Weight

401.9 g/mol

IUPAC Name

(5Z)-3-(3-chloro-4-fluorophenyl)-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H9ClFN3OS2/c19-12-9-11(4-5-13(12)20)23-17(24)15(26-18(23)25)8-10-2-1-3-14-16(10)22-7-6-21-14/h1-9H/b15-8-

InChI Key

HKAVVDGPUNGQDE-NVNXTCNLSA-N

Isomeric SMILES

C1=CC(=C2C(=C1)N=CC=N2)/C=C\3/C(=O)N(C(=S)S3)C4=CC(=C(C=C4)F)Cl

Canonical SMILES

C1=CC(=C2C(=C1)N=CC=N2)C=C3C(=O)N(C(=S)S3)C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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